2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine

Chemical Synthesis Analytical Chemistry Procurement

This halogenated aminopyridine scaffold enables sequential cross-coupling strategies via orthogonal Cl/I reactivity, essential for constructing complex biaryl/heteroaryl systems. Unlike mono- or alternative di-halogenated analogs, this specific substitution pattern provides a unique reactivity gradient for efficient SAR diversification. Ideal for kinase inhibitor libraries.

Molecular Formula C7H8ClIN2
Molecular Weight 282.51 g/mol
CAS No. 2197057-54-6
Cat. No. B1436410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
CAS2197057-54-6
Molecular FormulaC7H8ClIN2
Molecular Weight282.51 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=C1I)C)Cl)N
InChIInChI=1S/C7H8ClIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3
InChIKeyCZTSXOMGTVPLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine (CAS 2197057-54-6) Properties and Procurement Overview


2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a halogenated aminopyridine building block containing chlorine at C2, iodine at C5, methyl groups at C4 and C6, and an amino group at C3 . Its molecular formula is C₇H₈ClIN₂ with a molecular weight of 282.51 g/mol . This substitution pattern enables sequential cross-coupling strategies in medicinal chemistry .

Why Generic Substitution of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine Is Not Advisable


Direct substitution with mono-halogenated or alternative di-halogenated analogs (e.g., 5-iodo-4,6-dimethylpyridin-3-amine or 2-bromo-5-iodo-4,6-dimethylpyridin-3-amine) compromises synthetic utility due to altered reactivity profiles and orthogonality in cross-coupling sequences. The specific Cl/I combination at positions 2 and 5 provides a unique reactivity gradient not replicable with other halogen pairs . Quantitative evidence below demonstrates the measurable impact of this substitution pattern on purity, cost, and bioactivity.

Quantitative Differentiation Evidence for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine


Comparative Purity and Analytical Characterization

Commercially available 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine is supplied with a purity of 95% as determined by HPLC, based on vendor specifications . In comparison, the closely related analog 5-iodo-4,6-dimethylpyridin-3-amine (CAS 885952-12-5) is also available at 95% purity . This equivalent purity ensures consistent performance in cross-coupling reactions without requiring additional purification steps.

Chemical Synthesis Analytical Chemistry Procurement

Cost Comparison with Halogenated Pyridine Analogs

The target compound is priced at approximately ¥5,962 for 250 mg from Fluorochem (via cnreagent.com) . A direct analog, 5-iodo-4,6-dimethylpyridin-2-amine (CAS 885952-12-5), is available at ¥4,774 for 5 g from Macklin , reflecting a significantly lower cost per gram for the mono-iodinated analog. This price differential (approximately 24x higher cost per gram for the target compound) underscores the specialized synthetic utility and higher procurement value of the Cl/I dual-halogenated scaffold.

Procurement Cost Analysis Building Blocks

Bioactivity Profile: Mineralocorticoid Receptor Antagonism

In a cell-based luciferase reporter assay, 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine exhibited an IC50 of 6309.57 nM (6.3 µM) for antagonism of the human mineralocorticoid receptor (MR) . This value represents a baseline activity level; direct comparator data for analogs (e.g., 2-bromo or non-halogenated derivatives) are not currently available in the same assay. However, the presence of both Cl and I substituents has been associated with enhanced binding affinity compared to mono-halogenated pyridines in related chemotypes .

Endocrinology Drug Discovery Nuclear Receptors

Optimal Research and Industrial Application Scenarios for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine


Orthogonal Cross-Coupling in Medicinal Chemistry

The presence of both Cl and I atoms at distinct ring positions enables sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. This orthogonal reactivity is critical for constructing complex biaryl or heteroaryl systems where a single halogen would limit diversification. Procurement of this specific Cl/I scaffold is essential when synthetic routes require differential reactivity under mild conditions .

Structure-Activity Relationship (SAR) Exploration of Mineralocorticoid Receptor Antagonists

The compound's modest IC50 against MR (6.3 µM) provides a tractable starting point for hit-to-lead optimization. The dual-halogen substitution pattern allows for systematic modification of the pyridine core while maintaining a consistent pharmacophore, facilitating SAR studies to improve potency and selectivity .

Synthesis of Advanced Intermediates for Kinase Inhibitor Programs

Given that many kinase inhibitors contain aminopyridine motifs, this compound can serve as a key intermediate for generating diverse focused libraries. The iodine atom at C5 enables facile introduction of aryl/heteroaryl groups via cross-coupling, while the chlorine at C2 can be retained for subsequent functionalization or used as a leaving group in nucleophilic aromatic substitution reactions .

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